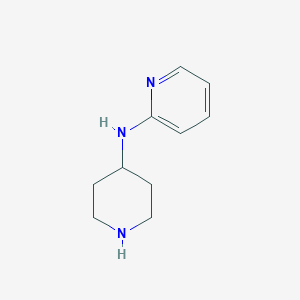

N-(ピペリジン-4-イル)ピリジン-2-アミン

概要

説明

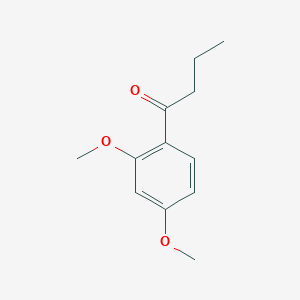

“N-(piperidin-4-yl)pyridin-2-amine” is a chemical compound with the molecular formula C10H15N3 . It has a molecular weight of 177.25 g/mol . The compound is also known by other names such as “55692-31-4”, “N-piperidin-4-ylpyridin-2-amine”, and "PIPERIDIN-4-YL-PYRIDIN-2-YL-AMINE" .

Synthesis Analysis

The synthesis of “N-(piperidin-4-yl)pyridin-2-amine” and its derivatives has been a topic of interest in recent research . For instance, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors . Another study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .

Molecular Structure Analysis

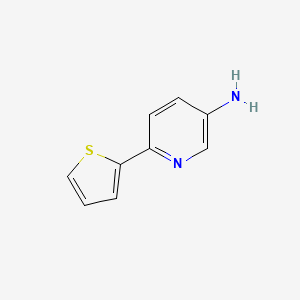

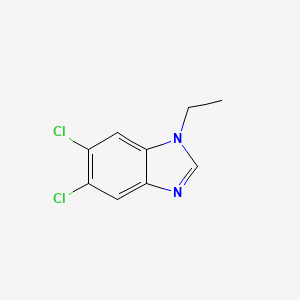

The molecular structure of “N-(piperidin-4-yl)pyridin-2-amine” includes a six-membered piperidine ring attached to a pyridine ring via a nitrogen atom . The InChI representation of the molecule is InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13) .

Physical And Chemical Properties Analysis

“N-(piperidin-4-yl)pyridin-2-amine” has several computed properties. It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 177.126597491 g/mol . The topological polar surface area is 37 Ų .

科学的研究の応用

糖尿病管理

“N-(ピペリジン-4-イル)ピリジン-2-アミン”誘導体は、血糖値を下げる可能性を示しており、糖尿病とその関連疾患(高血糖、糖尿病性脂質異常症、インスリン抵抗性など)の治療に役立つ可能性があります .

結核治療

“N-(ピペリジン-4-イル)ピリジン-2-アミン”に関連する化合物は、結核(TB)に対する抗結核活性について研究されており、世界的な健康問題である結核との闘いにおいて重要です .

ケモカイン受容体拮抗作用

この化合物の誘導体は、強力なC–Cケモカイン受容体タイプ3(CCR3)受容体拮抗薬として設計されており、アレルギー性疾患やこの受容体を介したその他の疾患の治療に役立つ可能性があります .

ピペリジン誘導体の合成

この化合物は、様々なピペリジン誘導体の合成における重要な中間体であり、ピペリジン誘導体は、その多様な生物活性のため、医薬品化学において重要です .

抗酸化作用

“N-(ピペリジン-4-イル)ピリジン-2-アミン”に関連するものを含むピペリジン誘導体は、強力な抗酸化作用を示し、酸化ストレスとその関連疾患の抑制に役立ちます .

作用機序

Target of Action

N-(piperidin-4-yl)pyridin-2-amine is a compound used in proteomics research Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Result of Action

Piperidine derivatives are known to have various pharmacological applications

特性

IUPAC Name |

N-piperidin-4-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9/h1-3,6,9,11H,4-5,7-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSLCPHONZWKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619984 | |

| Record name | N-(Piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55692-31-4 | |

| Record name | N-(Piperidin-4-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B1603467.png)

![6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1603470.png)